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Compound of Interest

Compound Name: ATSM

Cat. No.: B1609474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, a condition

robustly linked to cancer progression, metastasis, and resistance to conventional therapies.

This has spurred the development of therapeutic and diagnostic agents that specifically target

hypoxic cells. Among these, ATSM (diacetyl-bis(N(4)-methylthiosemicarbazone)), particularly in

its radiolabeled form with copper isotopes (Cu-ATSM), has emerged as a significant agent for

both positron emission tomography (PET) imaging and targeted radiotherapy of hypoxic

tumors. This guide provides a comparative analysis of the clinical trial results of ATSM against

other notable hypoxia-targeted agents, supported by experimental data and detailed

methodologies.

Therapeutic Hypoxia-Targeted Agents: A
Comparative Analysis
The landscape of hypoxia-activated prodrugs (HAPs) and other therapies targeting tumor

hypoxia has seen both promising developments and clinical challenges. Here, we compare the

clinical trial performance of 64Cu-ATSM with two other well-studied HAPs: Tirapazamine and

Evofosfamide.
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Agent Trial Phase
Cancer
Type(s)

Treatment
Regimen

Key
Efficacy
Results

Notable
Toxicities
(Grade ≥3)

64Cu-ATSM I

Malignant

Brain Tumors

(Grade III/IV

Glioma,

PCNSL,

Malignant

Meningioma,

Metastatic

Brain Tumor)

64Cu-ATSM

monotherapy

(30, 60, 99,

150 MBq/kg)

intravenously

once weekly

for 4 weeks.

[1]

MTD: 99

MBq/kg,

Median OS:

29.4 months,

1-year OS:

76.6%,

Median PFS:

3.8 months,

1-year PFS:

19.0%.[1]

Lymphocytop

enia (Grade 3

and 4).[1]

Tirapazamine
III

(CATAPULT I)

Advanced

Non-Small-

Cell Lung

Cancer

(NSCLC)

Tirapazamine

(390 mg/m²)

+ Cisplatin

(75 mg/m²)

vs. Cisplatin

alone, every

3 weeks.[2]

Median

Survival: 34.6

weeks

(combo) vs.

27.7 weeks

(cisplatin

alone)

(p=0.0078),

Response

Rate: 27.5%

(combo) vs.

13.7%

(cisplatin

alone)

(p<0.001).[2]

Acute,

reversible

hearing loss;

muscle

cramping;

diarrhea; skin

rash; nausea;

vomiting. No

significant

increase in

myelosuppre

ssion,

peripheral

neuropathy,

or

renal/hepatic/

cardiac

toxicity

compared to

cisplatin

alone.[2]
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Evofosfamide

(TH-302)

III (TH CR-

406/SARC02

1)

Advanced

Soft-Tissue

Sarcoma

Evofosfamide

(300 mg/m²

on days 1 &

8) +

Doxorubicin

(75 mg/m² on

day 1) vs.

Doxorubicin

alone, every

21-day cycle.

[3][4]

No significant

improvement

in overall

survival with

the

combination.

[3][4]

Sepsis, septic

shock,

congestive

cardiac

failure.[4]

Hypoxia PET Imaging Agents: A Comparative
Overview
PET imaging with hypoxia-selective radiotracers is a non-invasive method to identify and

quantify tumor hypoxia, which can guide treatment decisions and predict therapy response. Cu-

ATSM is a leading agent in this class, and this section compares its performance with other key

hypoxia PET tracers.
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Imaging Agent Key Characteristics Clinical Trial Findings

Cu-ATSM (60Cu, 62Cu, 64Cu)

Rapid uptake and clearance

from normoxic tissues, leading

to good tumor-to-background

ratios. Retention is dependent

on the cellular redox state.[5]

Predictive of survival and

tumor response in rectal

cancer.[5] In NSCLC, a tumor-

to-muscle ratio >3.0 was

associated with non-

responders to therapy.[5] PET

images with 64Cu-ATSM have

better quality (lower noise)

than with 60Cu-ATSM.[5]

[18F]-FMISO

The most extensively studied

hypoxia tracer. However, it has

slow clearance from normoxic

tissues, which can limit image

quality.[6]

Used in numerous clinical

trials, including for

glioblastoma.[6] Its uptake has

been shown to correlate with

tumor hypoxia and predict

treatment outcomes. A tumor-

to-background ratio at 4 hours

of ≥1.2 has been used as a

cutoff to predict progressive

disease.

[18F]-FAZA

More hydrophilic than [18F]-

FMISO, leading to faster

clearance and potentially

better image contrast.

In a study of head and neck

squamous cell carcinoma, a

tumor-to-muscle ratio ≥1.5 was

used to define hypoxic

volumes. Disease-free survival

was significantly lower in

patients with hypoxic tumors.

[18F]-HX4

Another hydrophilic 2-

nitroimidazole tracer with

favorable pharmacokinetics,

including rapid clearance from

normoxic tissues.

Has shown higher sensitivity

and specificity and allows for

shorter acquisition times

compared to [18F]-FMISO in

some studies.
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64Cu-ATSM Therapeutic Clinical Trial for Malignant
Brain Tumors

Study Design: A Phase I, open-label, 3+3 dose-escalation study.[1]

Patient Population: Patients with histologically diagnosed grade III/IV glioma, primary central

nervous system malignant lymphoma (PCNSL), grade II/III malignant meningioma, or

metastatic brain tumor.[1]

Dosing and Administration:64Cu-ATSM was administered intravenously once a week for four

weeks at dose cohorts of 30, 60, 99, and 150 MBq/kg.[1]

Primary Endpoints: To determine the maximum tolerated dose (MTD) and assess dose-

limiting toxicities (DLTs).[1]

Secondary Endpoints: Overall survival (OS), progression-free survival (PFS),

pharmacokinetics, and effective radiation dose of 64Cu-ATSM.[1]

Toxicity Assessment: Adverse events were graded according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (NCI-CTCAE) v4.0.[1]

Cu-ATSM PET Imaging Clinical Protocol
(Representative)

Radiotracer Administration: Patients are injected intravenously with a specific activity of

62Cu-ATSM or 64Cu-ATSM.

Imaging Acquisition: Dynamic PET imaging of the tumor region is often performed for a

period (e.g., 10-20 minutes) after injection to assess the steady-state distribution of the

tracer.[7] Static whole-body scans may also be acquired at later time points.

Image Analysis: Tumor uptake is quantified, often as a tumor-to-muscle (T/M) or tumor-to-

blood (T/B) activity ratio, to assess the degree of hypoxia.

Tirapazamine plus Cisplatin Clinical Trial for NSCLC
(CATAPULT I)
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Study Design: A Phase III, randomized, controlled trial.[2]

Patient Population: Patients with previously untreated advanced NSCLC.[2]

Treatment Arms:

Combination Arm: Tirapazamine (390 mg/m²) infused over 2 hours, followed 1 hour later

by cisplatin (75 mg/m²) over 1 hour, every 3 weeks.[2]

Control Arm: Cisplatin (75 mg/m²) alone, every 3 weeks.[2]

Primary Endpoint: Overall survival.[2]

Secondary Endpoint: Response rate.[2]

Evofosfamide plus Doxorubicin Clinical Trial for Soft-
Tissue Sarcoma (TH CR-406/SARC021)

Study Design: An international, multicenter, open-label, randomized phase 3 trial.[3][4]

Patient Population: Patients with locally advanced, unresectable, or metastatic soft-tissue

sarcoma.[3][4]

Treatment Arms:

Combination Arm: Evofosfamide (300 mg/m²) intravenously on days 1 and 8, plus

doxorubicin (75 mg/m²) on day 1 of a 21-day cycle.[3][4]

Control Arm: Doxorubicin (75 mg/m²) alone on day 1 of a 21-day cycle.[3][4]

Primary Endpoint: Overall survival.[3][4]

[18F]-FMISO PET Imaging Protocol (Representative)
Radiotracer Administration: Patients receive an intravenous injection of [18F]-FMISO,

typically at a dose of 0.1 mCi/kg.[8]
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Imaging Acquisition: PET-CT imaging of the tumor area is performed at a delayed time point,

often 120 to 240 minutes after injection, to allow for clearance from normoxic tissues and

accumulation in hypoxic regions.[8]

Image Analysis: Hypoxic regions are identified and quantified based on the tumor-to-

background uptake ratio.

Signaling Pathways and Mechanisms of Action
Hypoxia-Inducible Factor (HIF-1) Signaling Pathway
The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor (HIF-1)

transcription factor. Understanding this pathway is crucial for the development and evaluation

of hypoxia-targeted therapies.

HIF-1 Signaling Pathway

Normoxic Conditions Hypoxic Conditions

Normoxia (Normal Oxygen)

Prolyl Hydroxylases (PHDs)

Activates

Hypoxia (Low Oxygen)

HIF-1α

StabilizesInhibits

von Hippel-Lindau (VHL) Protein

Binds to

Proteasomal Degradation

Leads to

HIF-1 Complex (HIF-1α/HIF-1β)

Hydroxylates

Ubiquitinates

HIF-1β (ARNT)

Hypoxia Response Element (HRE) in DNA

Binds to

Target Gene Transcription
(e.g., VEGF, GLUT1)

Initiates

Angiogenesis Glycolysis Cell Survival
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Click to download full resolution via product page

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Proposed Mechanism of Cu-ATSM Retention in Hypoxic
Cells
The selective retention of Cu-ATSM in hypoxic cells is a key feature for its use in imaging and

therapy. The proposed mechanism involves the reduction of the Cu(II)-ATSM complex within

the cell.

Proposed Mechanism of Cu-ATSM Retention
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Caption: Selective retention of Cu-ATSM in hypoxic versus normoxic cells.
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Experimental Workflow for a 64Cu-ATSM Therapeutic
Trial
The following diagram illustrates a typical workflow for a clinical trial investigating the

therapeutic efficacy of 64Cu-ATSM.
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Workflow of a 64Cu-ATSM Therapeutic Clinical Trial
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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